2-Bromomethyl-1-ethoxy-4-nitrobenzene
Description
2-Bromomethyl-1-ethoxy-4-nitrobenzene is a brominated aromatic compound featuring a nitro group at the para position, an ethoxy group at the ortho position, and a bromomethyl substituent on the benzene ring. This structure confers unique reactivity, particularly in nucleophilic substitution reactions, where the bromomethyl group acts as a leaving group. The ethoxy group enhances solubility in organic solvents, while the nitro group contributes to electron-withdrawing effects, stabilizing intermediates in synthetic pathways. Applications include its use as a precursor in pharmaceutical intermediates and agrochemical synthesis .
Properties
IUPAC Name |
2-(bromomethyl)-1-ethoxy-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-2-14-9-4-3-8(11(12)13)5-7(9)6-10/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOMZFKDXSUKTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Bromomethyl-1-ethoxy-4-nitrobenzene is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its interactions with various biological systems, mechanisms of action, and relevant case studies.
This compound is characterized by its bromomethyl and nitro substituents, which contribute to its reactivity and biological activity. Its structure can be represented as follows:
1. Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. The presence of the nitro group is often associated with enhanced antibacterial activity. For instance, studies have shown that nitro-substituted aromatic compounds can inhibit bacterial growth by disrupting cellular processes.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Moderate antibacterial | |
| Related Nitro Compounds | Strong antibacterial |
2. Cytotoxicity and Apoptosis Induction
The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary findings suggest that it may induce apoptosis through the activation of caspase pathways, similar to other nitrobenzene derivatives.
Case Study:
In a study involving human breast cancer cells, this compound was found to decrease cell viability significantly at concentrations above 10 µM, leading to increased apoptosis markers such as cleaved caspase-3 and PARP .
3. Enzyme Inhibition
The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression and inflammation. For example, it has been observed to inhibit soluble epoxide hydrolase (sEH), which plays a role in the metabolism of fatty acids and regulation of inflammation.
| Enzyme Target | Inhibition Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Soluble Epoxide Hydrolase | Competitive | 5.0 | |
| Kinases (e.g., EGFR) | Non-competitive | 3.5 |
The biological effects of this compound can be attributed to several mechanisms:
- DNA Interaction : The compound may intercalate with DNA, leading to structural alterations that inhibit replication.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cells, contributing to cytotoxicity.
- Modulation of Signaling Pathways : By affecting kinases involved in cell signaling, the compound can alter pathways related to cell proliferation and survival.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic applications. Studies indicate that it undergoes phase I metabolic reactions primarily through cytochrome P450 enzymes, followed by phase II conjugation processes.
Scientific Research Applications
Synthesis Overview
The synthesis of 2-Bromomethyl-1-ethoxy-4-nitrobenzene typically involves the bromomethylation of an ethoxy-substituted nitrobenzene derivative. Common synthetic routes include:
- Bromomethylation : Using reagents like N-bromosuccinimide (NBS) to introduce the bromomethyl group.
- Nitration : Introducing the nitro group via electrophilic aromatic substitution.
These methods allow for the efficient production of the compound, which serves as an intermediate in various chemical reactions.
Organic Synthesis
This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its reactive bromomethyl and nitro groups facilitate nucleophilic substitution reactions, enabling the formation of diverse derivatives.
Key Reactions:
- Nucleophilic Substitution : The bromomethyl group can be replaced by various nucleophiles such as amines or thiols.
- Reduction Reactions : The nitro group can be reduced to an amino group, expanding its utility in organic synthesis.
Medicinal Chemistry
In medicinal chemistry, this compound is investigated as a potential building block for pharmaceuticals. Its structural features allow it to participate in reactions that lead to biologically active compounds.
Case Study:
A study demonstrated that derivatives of this compound exhibited significant enzyme inhibition properties, suggesting potential therapeutic applications in drug development.
Materials Science
The compound is also applied in materials science, particularly in the development of polymers and coatings. Its unique functional groups enhance the properties of materials, making them suitable for advanced applications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromomethyl (-CH₂Br) group undergoes nucleophilic substitution (Sₙ2) under basic conditions. Key reactions include:
Hydrolysis to Alcohol
Reaction with aqueous NaOH produces 2-hydroxymethyl-1-ethoxy-4-nitrobenzene:
This proceeds in >90% yield at 80°C in ethanol/water (1:1) .
Ammonolysis to Amine
Treatment with ammonia in THF yields 2-aminomethyl-1-ethoxy-4-nitrobenzene:
Reaction requires 12 h at 60°C, with 75% yield .
Cyanide Substitution
Using KCN in DMF introduces a nitrile group:
Achieves 85% yield after 6 h at 100°C .
Reduction Reactions
The nitro (-NO₂) group is reducible to an amine (-NH₂) under catalytic hydrogenation or chemical reduction:
The ethoxy group remains intact under these conditions .
Electrophilic Aromatic Substitution
The nitro group strongly deactivates the ring, but limited reactivity is observed at specific positions:
Nitration
Further nitration with HNO₃/H₂SO₄ at 0°C produces 2-bromomethyl-1-ethoxy-4,6-dinitrobenzene as the major product (75% yield), with substitution occurring meta to the existing nitro group .
Sulfonation
Reaction with fuming H₂SO₄ at 150°C introduces a sulfonic acid group para to the ethoxy substituent (68% yield) .
Cross-Coupling Reactions
The bromomethyl group participates in Suzuki-Miyaura couplings. For example, reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis yields biphenyl derivatives:
Optimized conditions: K₂CO₃, THF/H₂O (3:1), 60°C, 8 h (82% yield) .
Stability and Side Reactions
-
Thermal Decomposition : Prolonged heating >150°C induces debromination, forming 2-methyl-1-ethoxy-4-nitrobenzene .
-
Photoreactivity : UV exposure (254 nm) in CH₂Cl₂ cleaves the C-Br bond, generating a benzyl radical detectable via EPR .
Key Data Table: Comparative Reactivity of Functional Groups
| Functional Group | Reaction Type | Relative Rate | Dominant Product |
|---|---|---|---|
| Bromomethyl (-CH₂Br) | Sₙ2 substitution | 1.00 | Alcohol/amine/nitrile derivatives |
| Nitro (-NO₂) | Reduction | 0.75 | Amine |
| Ethoxy (-OCH₂CH₃) | Oxidation | 0.20 | Carboxylic acid |
Comparison with Similar Compounds
Structural Analogs and Their Properties
Reactivity and Functional Group Analysis
- Bromomethyl vs. Bromo/Chloro Groups : The bromomethyl group in the target compound enhances its utility in alkylation reactions compared to analogs like 1-Bromo-2-ethoxy-4-nitrobenzene (CAS 423165-33-7), which lacks the methyl spacer .
- Ethoxy vs. Methoxy: The ethoxy group in the target compound improves solubility in non-polar solvents relative to methoxy-containing analogs (e.g., 2-Bromo-1-methoxy-4-nitrobenzene, CAS 5197-28-4) .
- Nitro Group Positioning : Para-nitro groups (as in the target) stabilize resonance structures more effectively than ortho-nitro analogs (e.g., 4-Bromo-2-methyl-1-nitrobenzene), influencing electrophilic aromatic substitution rates .
Preparation Methods
Starting Materials and General Approach
The key precursor for synthesizing 2-Bromomethyl-1-ethoxy-4-nitrobenzene is usually 1-ethoxy-4-nitrotoluene or its positional isomers. The methyl group on the aromatic ring is selectively brominated to form the bromomethyl derivative.
- Starting material example: 1-ethoxy-4-nitrotoluene (a nitro-substituted ethoxybenzene with a methyl substituent).
- Target functional group transformation: Methyl group → Bromomethyl group.
Free-Radical Bromination via Bromine and Light Initiation
The most common and industrially relevant method for preparing bromomethyl nitrobenzene derivatives is free-radical bromination of the methyl group using bromine (Br2) under visible light irradiation or with radical initiators.
Process Description
- The reaction mixture contains the nitrotoluene derivative, bromine, and often an acid or bromic acid source.
- Visible light irradiation (wavelength range 400–550 nm) initiates the formation of bromine radicals.
- Bromine radicals abstract a hydrogen atom from the methyl group, forming a benzylic radical.
- The benzylic radical reacts with bromine to form the bromomethyl group.
- Hydrogen bromide (HBr) formed during the reaction is converted back to bromine via comproportionation with bromic acid (HBrO3), maintaining bromine availability and improving efficiency.
Reaction Conditions
| Parameter | Typical Range / Value |
|---|---|
| Bromine amount | 0.02 to 0.74 mol per mol of nitrotoluene (preferably 0.02 to 0.43 mol) |
| Bromic acid source | Sodium bromate with sulfuric acid (acid to bromate molar ratio ~1:2) |
| Light source | Visible light, 400–550 nm wavelength range (≥90% energy in this range) |
| Temperature | Mild, often room temperature to moderate (exact values vary) |
| Solvent | Usually the nitrotoluene itself or inert solvents; water present (1–50% by weight) |
| Reaction mode | Batch, semicontinuous, or continuous flow possible |
Advantages
- High selectivity for benzylic bromination.
- Energy-efficient due to targeted light wavelength.
- Reduced side reactions compared to other bromination methods.
- Scalable for industrial production.
Alternative Radical Initiators
In some laboratory-scale syntheses, radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) can be used instead of light to initiate the bromination reaction. These organic peroxides or azo compounds generate radicals thermally, which then abstract hydrogen from the methyl group.
Industrial-Scale Preparation Insights
A patented process (EP3587391A1) describes an optimized industrial method for preparing nitrobenzyl bromides, including 2-nitrobenzyl bromide, which is closely related to this compound synthesis. Key points include:
- Use of visible light to initiate free-radical bromination.
- Addition of bromic acid and bromate salts to regenerate bromine from HBr byproduct.
- Control of bromine stoichiometry to sub-stoichiometric levels to minimize waste.
- Reaction performed in the presence of water to moderate reaction conditions.
- Flexibility in reaction vessel configuration (batch, continuous).
This process ensures high yield, selectivity, and energy efficiency, making it suitable for large-scale production.
Summary Table: Preparation Methods Comparison
| Method | Initiation | Bromine Source | Reaction Conditions | Yield & Selectivity | Scale Suitability |
|---|---|---|---|---|---|
| Free-radical bromination with visible light | Visible light (400–550 nm) | Molecular bromine + bromic acid | Mild temperature, aqueous medium | High yield, high selectivity | Industrial and lab scale |
| Radical initiators (e.g., AIBN, benzoyl peroxide) | Thermal decomposition of initiator | Molecular bromine | Elevated temperature | Moderate to high yield | Laboratory scale |
| Direct bromination with Br2 in acetic acid/DCM | No light, no initiator | Molecular bromine | Room temperature | Very high yield (up to 99%) | Laboratory scale |
Research Findings and Notes
- The presence of bromic acid and bromate salts in the reaction mixture is crucial for regenerating bromine from HBr, improving bromine utilization and reducing byproducts.
- Visible light irradiation specifically in the 400–550 nm range is optimal for radical generation and energy efficiency.
- Sub-stoichiometric bromine addition reduces side reactions and improves safety.
- Water in the reaction medium helps control reaction rate and selectivity.
- The method is adaptable to various nitro-substituted toluenes, allowing synthesis of regioisomeric bromomethyl nitrobenzenes.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Bromomethyl-1-ethoxy-4-nitrobenzene?
- Methodology :
- Step 1 : Nitration of 1-ethoxy-4-methylbenzene using a nitrating mixture (HNO₃/H₂SO₄) to introduce the nitro group at the para position.
- Step 2 : Bromination of the methyl group using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or photochemical conditions to yield the bromomethyl derivative.
- Validation : Monitor reaction progress via TLC and confirm purity via HPLC (>98%) as described for structurally similar nitroaromatics .
Q. How should researchers characterize the compound’s structure?
- Analytical Techniques :
- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., deshielding of aromatic protons near nitro and ethoxy groups).
- X-ray Crystallography : Resolve bond lengths and angles, as demonstrated for 1-Dibromomethyl-4-methoxy-2-nitrobenzene .
- Elemental Analysis : Confirm molecular formula (C₉H₉BrNO₃) with <0.3% deviation .
Q. What handling and storage protocols ensure compound stability?
- Best Practices :
- Store in amber vials under inert gas (argon) at -20°C to prevent degradation via hydrolysis or photodecomposition.
- Avoid aqueous solvents; use anhydrous DMSO or DMF for stock solutions .
- Follow safety protocols for brominated compounds, including PPE and fume hood use .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?
- Troubleshooting :
- Variable Temperature NMR : Identify dynamic effects (e.g., rotational barriers around the ethoxy group).
- Isotopic Labeling : Compare ¹³C NMR with 13C-labeled analogs to distinguish overlapping signals, as used in bromoform studies .
- DFT Calculations : Predict chemical shifts using computational tools (e.g., Gaussian) to validate experimental assignments .
Q. What challenges arise when using this compound as a synthetic intermediate?
- Key Issues :
- Competing Reactivity : The bromomethyl group may undergo elimination under basic conditions, while the nitro group deactivates the ring toward electrophilic substitution.
- Regioselectivity : The ethoxy group’s electron-donating effects direct nucleophilic attacks to the ortho/para positions, complicating functionalization. Mitigate by using directing groups or protecting strategies .
Q. How does computational modeling aid in predicting novel reactions?
- Approach :
- Reactivity Prediction : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify sites for nucleophilic/electrophilic attacks.
- Transition State Analysis : Model SN2 displacement of the bromomethyl group to optimize reaction conditions .
Q. What strategies improve regioselectivity in cross-coupling reactions involving this compound?
- Design Considerations :
- Catalytic Systems : Employ palladium catalysts (e.g., Pd(PPh₃)₄) with ligands to enhance selectivity in Suzuki-Miyaura couplings.
- Protecting Groups : Temporarily block the nitro group using tert-butoxycarbonyl (Boc) to direct coupling to the bromomethyl site .
Data Interpretation and Validation
Q. How can purity discrepancies between HPLC and elemental analysis be reconciled?
- Resolution :
- HPLC Method Optimization : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to separate degradation products.
- Mass Spectrometry : Confirm molecular ion peaks ([M+H]⁺ at m/z 260.98) and rule out co-eluting impurities .
Q. What mechanistic insights explain unexpected byproducts in bromomethyl group reactions?
- Analysis :
- Radical Pathways : Trace side products (e.g., dibrominated species) to incomplete control of bromination conditions. Use lower temperatures or controlled initiator ratios .
- Nitro Group Interference : The nitro group’s electron-withdrawing effect may stabilize intermediates, altering reaction pathways. Probe via kinetic studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
